(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid
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Overview
Description
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is a complex organic compound that features a unique structure combining a benzyl group with dimethoxy substitutions, an imidazolidinone ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Benzyl Group: The benzyl group with dimethoxy substitutions can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the imidazolidinone intermediate.
Attachment of the Propanoic Acid Moiety: This step involves the reaction of the imidazolidinone-benzyl intermediate with a propanoic acid derivative, often through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized at the benzyl position or the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Products may include benzaldehyde derivatives or carboxylic acids.
Reduction: Alcohol derivatives of the imidazolidinone ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzyl group can interact with hydrophobic pockets, while the imidazolidinone ring and propanoic acid moiety can form hydrogen bonds and ionic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-(3,4-dimethoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid: Similar structure but with a phenyl group instead of a benzyl group.
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
(S)-3-(1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the dimethoxybenzyl group enhances its hydrophobic interactions, while the imidazolidinone ring provides a rigid scaffold for binding to molecular targets.
Properties
IUPAC Name |
3-[(4S)-1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-22-11-5-3-9(7-12(11)23-2)8-17-14(20)10(16-15(17)21)4-6-13(18)19/h3,5,7,10H,4,6,8H2,1-2H3,(H,16,21)(H,18,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPOWNQAVNTBFP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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